Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- is an organic compound characterized by a pyridine ring substituted with a tosylamino group at the second position and a methyl group at the third position. This compound is notable for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- typically involves the following steps:
Nitration of 3-methylpyridine: The starting material, 3-methylpyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitro-3-methylpyridine.
Reduction: The nitro group in 2-nitro-3-methylpyridine is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 2-amino-3-methylpyridine.
Tosylation: The amino group in 2-amino-3-methylpyridine is then tosylated using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine, yielding Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)-.
Industrial Production Methods
In an industrial setting, the production of Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- follows similar steps but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 3-methylpyridine are nitrated in continuous flow reactors to ensure efficient mixing and heat dissipation.
Catalytic Reduction: The nitro compound is reduced using catalytic hydrogenation, which is more efficient and scalable than chemical reduction.
Automated Tosylation: The tosylation step is automated to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The tosylamino group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The tosylamino group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: 2-(Amino)-3-methylpyridine or 2-(Thioamino)-3-methylpyridine.
Oxidation: 2-(Tosylamino)-3-carboxypyridine.
Reduction: 2-(Amino)-3-methylpyridine.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biological substrates.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- depends on its application:
Enzyme Inhibition: It may act by mimicking the natural substrate of the enzyme, binding to the active site, and preventing the enzyme from catalyzing its normal reaction.
Ligand Coordination: As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes that can be used in catalysis or material science.
Comparison with Similar Compounds
Similar Compounds
2-(Tosylamino)pyridine: Lacks the methyl group at the third position.
3-(Tosylamino)pyridine: The tosylamino group is at the third position instead of the second.
2-(Amino)-3-methylpyridine: Lacks the tosyl group.
Uniqueness
Benzenesulfonamide, 4-methyl-N-(3-methyl-2-pyridinyl)- is unique due to the presence of both the tosylamino and methyl groups, which confer specific reactivity and steric properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific electronic and steric characteristics.
Properties
CAS No. |
346696-65-9 |
---|---|
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
4-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-5-7-12(8-6-10)18(16,17)15-13-11(2)4-3-9-14-13/h3-9H,1-2H3,(H,14,15) |
InChI Key |
BHWXCKPNPXTRFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.